tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate
Description
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrole system with a tert-butoxycarbonyl (Boc) protecting group. This molecule is a key intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group enhances stability and solubility during multi-step reactions . Its stereochemistry and rigid bicyclic framework make it valuable for constructing complex natural product analogs, such as cyclopenta-fused heterocycles . The compound is typically synthesized via cyclization reactions involving Boc-protected pyrrole precursors, as exemplified by methodologies using Boc anhydride and bases like KOH in dichloromethane .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-8-7-9-5-4-6-10(9)13/h4-5,9-10H,6-8H2,1-3H3 |
InChI Key |
YBZNAAJETWOGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Approaches
Cyclization reactions: Construction of the cyclopenta[b]pyrrole core often involves intramolecular cyclization of suitably functionalized pyrrole or pyrrolidine precursors. This may include:
- Intramolecular nucleophilic substitution or addition reactions to form the fused ring system.
- Photocatalytic or metal-catalyzed cyclizations to facilitate ring closure under mild conditions.
Protection and esterification: The tert-butyl ester group is typically introduced via esterification of the corresponding carboxylic acid or acid chloride with tert-butanol or tert-butyl protecting groups. Boc (tert-butoxycarbonyl) protection is commonly used for nitrogen atoms in pyrrole derivatives, but in this compound, the tert-butyl group is part of the ester functionality at the carboxylate position.
Functional group transformations: Depending on the starting materials, oxidation, reduction, or substitution reactions may be necessary to install or modify substituents on the pyrrole ring or fused cyclopentane ring.
Example Synthetic Route (Literature-Informed)
Research Findings and Optimization
Photocatalytic methods: Recent studies have highlighted the use of visible-light photocatalysis to promote decarboxylative amidation and cyclization reactions, which can be adapted for the synthesis of bicyclic pyrrole derivatives including tert-butyl esters. These methods offer mild reaction conditions and improved selectivity.
Yield and reaction conditions: Optimization of reaction parameters such as solvent, temperature, catalyst loading, and light intensity (for photocatalysis) significantly affects the yield and purity of the target compound. For example, yields around 60-75% have been reported under optimized photocatalytic conditions for similar pyrrole derivatives.
Stereochemical control: The bicyclic nature of the compound requires careful control of stereochemistry during ring closure. Diastereoselective cyclizations have been achieved using chiral auxiliaries or catalysts, although specific data on this compound’s stereochemical synthesis is limited.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Structural Features | Synthetic Complexity |
|---|---|---|---|
| This compound | C12H19NO2 | Bicyclic cyclopenta[b]pyrrole with tert-butyl ester | Requires multi-step cyclization and esterification |
| tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | C11H20N2O2 | Hexahydro structure, more saturated ring system | Similar cyclization but different saturation level |
| tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | C9H13NO2 | Simpler pyrrole ring, less steric hindrance | Easier synthesis, fewer steps |
This comparison highlights the synthetic challenges posed by the fused bicyclic system and the importance of tailored cyclization strategies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]pyrroles exhibit significant anticancer properties. A study demonstrated that certain substituted cyclopenta[b]pyrroles could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This is attributed to their ability to interact with cellular pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
Cyclopenta[b]pyrrole derivatives have shown promising results as antimicrobial agents. Their mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes within microbial cells. This potential has been explored in various studies focusing on drug development against resistant strains of bacteria .
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
Tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex structures through reactions such as Diels-Alder cycloadditions and nucleophilic substitutions. The ability to modify its structure allows chemists to create a wide range of derivatives with tailored properties .
2. Synthesis of Indole Derivatives
This compound has been used in the synthesis of indole derivatives through innovative reaction pathways involving cycloaddition reactions with quinones. Such transformations are crucial for developing new pharmaceuticals that incorporate indole motifs known for their biological activity .
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to act as an electron transport layer can enhance the efficiency and performance of OLED devices .
2. Photovoltaic Materials
Recent studies have explored the incorporation of cyclopenta[b]pyrrole derivatives into organic photovoltaic cells. Their favorable charge transport properties contribute to improved energy conversion efficiencies in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Cyclopenta[c]pyrrole Derivatives
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structural Differences : The ketone group at position 5 in the cyclopenta[c]pyrrole framework distinguishes it from the parent compound’s cyclopenta[b]pyrrole system.
- Physical Properties : Melting point 70–71°C, optical rotation [α]²⁵D +0.40° (c 1.00 CHCl₃), and 98.5% HPLC purity .
- Applications : Used in enantioselective synthesis due to its stereochemical rigidity.
Octahydrocyclopenta[b]pyrrole Derivatives
- tert-Butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS 1823254-83-6)
Functionalized Analogues
Brominated Derivative
- tert-Butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
2.2.2 Amino-Substituted Derivative
- Applications: Potential use in peptide mimetics or as a ligand in catalysis .
Comparative Data Table
Stability and Toxicity
- Parent Compound : Stable under recommended storage conditions but may decompose upon exposure to strong acids/bases or high heat .
Biological Activity
Tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate is a compound belonging to the cyclopenta[b]pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological properties. The general formula can be represented as follows:
This structure allows for various interactions within biological systems, particularly in binding to proteins and enzymes.
Biological Activity Overview
Research indicates that compounds within the cyclopenta[b]pyrrole class exhibit significant pharmacological properties. The following sections detail specific activities observed in studies.
Antioxidant Activity
Cyclopenta[b]pyrroles have been noted for their antioxidant properties. In a study assessing the radical scavenging ability of various derivatives, it was found that these compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .
Anticancer Properties
Several studies have investigated the anticancer potential of cyclopenta[b]pyrrole derivatives. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research has also highlighted neuroprotective effects attributed to cyclopenta[b]pyrroles. In experimental models of neurodegeneration, these compounds showed potential in protecting neuronal cells from damage induced by toxic agents . The neuroprotective mechanism is believed to involve modulation of oxidative stress pathways.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- Objective : To evaluate the anticancer activity of this compound.
- Method : Various cancer cell lines (e.g., HeLa and MCF-7) were treated with different concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM with IC50 values indicating strong potency against these cell lines .
-
Neuroprotective Study
- Objective : To assess the protective effects on neuronal cells exposed to oxidative stress.
- Method : Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.
- Results : The compound significantly reduced cell death and maintained mitochondrial function compared to untreated controls .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored in various studies. Key parameters include:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
These parameters suggest favorable absorption and distribution characteristics in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
